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1-(2-Chloro-6-methylquinolin-3-yl)ethanone

Crystallography Solid-state chemistry Supramolecular assembly

1-(2-Chloro-6-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO; MW 219.66 g/mol) is a 3‑acetyl‑2‑chloroquinoline derivative bearing a critical 6‑methyl substituent on the quinoline ring. This compound belongs to the 2‑chloroquinoline family, a privileged scaffold widely employed in medicinal chemistry for constructing antimicrobial , anticancer , and antiparasitic agents.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
Cat. No. B15068310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-methylquinolin-3-yl)ethanone
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C
InChIInChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3
InChIKeyHLKLWBSKRYAKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-methylquinolin-3-yl)ethanone: Core Quinoline Scaffold for Antimicrobial and Anticancer Research Procurement


1-(2-Chloro-6-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO; MW 219.66 g/mol) is a 3‑acetyl‑2‑chloroquinoline derivative bearing a critical 6‑methyl substituent on the quinoline ring. This compound belongs to the 2‑chloroquinoline family, a privileged scaffold widely employed in medicinal chemistry for constructing antimicrobial [1], anticancer [2], and antiparasitic agents. The presence of both the electrophilic 2‑chloro site and the reactive 3‑acetyl group makes it a versatile intermediate for downstream functionalization, particularly in Vilsmeier–Haack and Claisen–Schmidt condensation sequences. Unlike the parent 2‑chloroquinoline, the 6‑methyl substituent introduces steric and electronic modulation that alters crystal packing, lipophilicity, and subsequent biological activity profiles [3].

Why 1-(2-Chloro-6-methylquinolin-3-yl)ethanone Cannot Be Replaced by Unmethylated or Regioisomeric Quinoline Analogs


Substituting the 6‑methyl group with hydrogen, relocating it to the 7‑ or 8‑position, or using a different halogen pattern fundamentally alters the compound's physicochemical, crystallographic, and biological fingerprint. The 6‑methyl substituent contributes a ΔMW of +14 Da and an estimated ΔlogP of approximately +0.5 relative to the unmethylated 1‑(2‑chloroquinolin‑3‑yl)ethanone , which directly impacts membrane permeability and target binding in cell‑based assays. More critically, X‑ray crystallographic studies on the closely related ester pair (2‑chloroquinolin‑3‑yl)methyl acetate [6a] and (2‑chloro‑6‑methylquinolin‑3‑yl)methyl acetate [6e] reveal that the 6‑methyl group switches the dominant intermolecular hydrogen‑bonding motif from C–H···N chains to C–H···O dimers, doubling the asymmetric unit (Z′=2) and fundamentally altering solid‑state stability [1]. These structural differences propagate into divergent radical‑scavenging and antimicrobial activities [1], meaning that in‑class analogs cannot be assumed equivalent for SAR studies or scale‑up processes.

Quantitative Differentiation Evidence for 1-(2-Chloro-6-methylquinolin-3-yl)ethanone Against Closest Analogs


Crystal Packing Architecture: 6‑Methyl Substitution Converts 1D Chains into Dimeric Assembly vs. Unmethylated Analog

X‑ray crystallographic comparison of two closely related esters establishes that introduction of the 6‑methyl group on the quinoline scaffold fundamentally alters the hydrogen‑bonding architecture. In the unmethylated compound (2‑chloroquinolin‑3‑yl)methyl acetate [6a], molecules are linked into infinite C(5) chains via C–H···N hydrogen bonds. By contrast, in the 6‑methylated compound (2‑chloro‑6‑methylquinolin‑3‑yl)methyl acetate [6e] – which is the reduced ester analog of the target compound – the C–H···N chain motif is entirely absent; the sole hydrogen bond is of C–H···O type, linking two independent molecules into a discrete dimer (Z′=2) [1]. This change in supramolecular synthon from chain‑propagating to dimer‑terminating has direct consequences for crystal habit, dissolution rate, and formulation behavior.

Crystallography Solid-state chemistry Supramolecular assembly

ABTS Radical‑Scavenging Activity: Unmethylated Analog Outperforms 6‑Methyl Derivative by a Quantifiable Margin

In a standardized ABTS (2,2′‑azino‑bis(3‑ethylbenzothiazoline‑6‑sulfonic acid)) radical‑scavenging assay conducted at 200 µg/mL, compound 6a – the unmethylated (2‑chloroquinolin‑3‑yl)methyl acetate – exhibited the maximum scavenging activity among all nine compounds tested in the series [1]. The 6‑methylated analog 6e showed measurably lower activity. Although the exact numerical percentage is behind the paywall, the rank‑order result demonstrates that the 6‑methyl substituent attenuates radical‑scavenging capacity. This finding indicates that the target compound's 6‑methyl group is not merely a passive structural feature but actively modulates electron‑donating ability and hence antioxidant pharmacophore performance.

Antioxidant Radical scavenging ABTS assay

Molecular Weight and Predicted Lipophilicity: Quantitative Physicochemical Differentiation from the 6‑Des‑methyl Comparator

The target compound 1‑(2‑chloro‑6‑methylquinolin‑3‑yl)ethanone (C₁₂H₁₀ClNO; MW 219.66 Da) differs from the 6‑des‑methyl analog 1‑(2‑chloroquinolin‑3‑yl)ethanone (C₁₁H₈ClNO; MW 205.64 Da) by exactly one methylene unit (ΔMW = +14.02 Da). This translates to a predicted logP increase of approximately +0.5 to +0.7 units (based on the π‑contribution of an aromatic methyl group in the Hansch–Leo fragment system) . In the 7‑methyl regioisomer 1‑(2‑chloro‑7‑methylquinolin‑3‑yl)ethanone (CAS 82736‑23‑0, same MW and formula), the methyl position is shifted from C6 to C7, which alters the electronic distribution across the quinoline ring without affecting bulk lipophilicity, but potentially changes dipole moment and metabolic soft spots . These differences are critical for medicinal chemistry campaigns where fine‑tuning logP and metabolic stability are gating parameters.

Physicochemical properties Lipophilicity Lead optimization

Synthetic Versatility as a Vilsmeier–Haack Derived Intermediate: Enables 2‑Chloro‑3‑formyl‑6‑methylquinoline Scaffolds Unexploited by Non‑methylated Analogs

The target compound is directly accessible via Vilsmeier–Haack formylation of acetanilide derivatives followed by further functionalization, or through Friedel–Crafts acylation of 2‑chloro‑6‑methylquinoline. Its synthetic value is demonstrated by its role as the immediate precursor to 2‑chloro‑6‑methylquinoline‑3‑carbaldehyde [1], which in turn serves as the universal entry point for at least three distinct classes of bioactive molecules: hydrazone antimicrobials (15 derivatives, 3a–o) [2], pyrazoline‑thiazolinone antimicrobials (12 derivatives, 4a–l) with MIC values as low as 12.5 µg/mL against P. aeruginosa and 25 µg/mL against S. pyogenes [3], and N‑acylhydrazones (20 derivatives, 6a–t) [1]. The 6‑methyl group is retained through all these transformations and has been shown to influence the antimicrobial SAR: in the pyrazoline‑thiazolinone series, compounds bearing the 2‑chloro‑6‑methylquinolin‑3‑yl core (4e, 4f, 4g, 4i, 4j, 4l) were identified as the most distinctive derivatives with remarkable in vitro potency [3], confirming that this specific substitution pattern is non‑interchangeable.

Synthetic chemistry Vilsmeier–Haack reaction Building block utility

Regioisomeric Specificity: 6‑Methyl vs. 7‑Methyl vs. 8‑Methyl Substitution Yields Divergent Biological Trajectories

Among the three possible monomethyl regioisomers of 1‑(2‑chloro‑methylquinolin‑3‑yl)ethanone (C₁₂H₁₀ClNO), the 6‑methyl variant is uniquely associated with the well‑characterized pyrazoline‑thiazolinone antimicrobial series [1], while the 7‑methyl analog (CAS 82736‑23‑0) and the 8‑methyl analog appear primarily in patent literature focused on different therapeutic targets (e.g., mGluR1 antagonism, EGFR‑TK inhibition). BindingDB data for a 2‑chloro‑6‑methylquinolin‑3‑yl derivative shows Ki > 40,000 nM at mGluR1 [2], indicating weak affinity, whereas the 8‑methyl regioisomer scaffold appears in more potent mGluR1 antagonists [2]. This regioisomer‑dependent target selectivity profile underscores that the methyl position is not a trivial structural variation but a determinant of pharmacological trajectory. The 6‑methyl compound thus occupies a distinct research niche validated by multiple published antimicrobial SAR studies, providing procurement justification over its 7‑ and 8‑methyl counterparts.

Regioisomerism Structure-activity relationship Quinoline substitution

Validated Research and Industrial Application Scenarios for 1-(2-Chloro-6-methylquinolin-3-yl)ethanone


Medicinal Chemistry: Synthesis of Pyrazoline–Thiazolinone Hybrid Antimicrobial Libraries

The compound is the established starting material for generating 2‑(5‑(2‑chloro‑6‑methylquinolin‑3‑yl)‑3‑aryl‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)thiazol‑4(5H)one libraries via Claisen–Schmidt condensation with acetophenones, cyclization with thiosemicarbazide, and final ring closure with ethyl bromoacetate. This three‑step sequence has been validated to produce compounds with MIC values of 12.5–25 µg/mL against Gram‑positive and Gram‑negative bacteria, as demonstrated in the Desai et al. (2013) study [3]. The 6‑methyl group is retained through all steps and contributes to the antimicrobial SAR.

Crystallography and Solid‑State Formulation Studies: Polymorph and Co‑Crystal Screening

The distinct supramolecular assembly of the 6‑methylated quinoline scaffold – characterized by C–H···O hydrogen‑bonded dimers with Z′=2, as opposed to the C–H···N chain motif of the unmethylated analog – provides a defined platform for systematic co‑crystal engineering and polymorph screening. The crystal structures of the closely related ester analogs (CCDC 972576 and 972577) [3] serve as direct templates for predicting the solid‑state behavior of the target ketone. This is particularly relevant for pharmaceutical development programs where solid‑form patenting and bioavailability optimization depend on reproducible crystal packing.

Antioxidant Pharmacophore Tuning: ABTS Radical‑Scavenging SAR Studies

The rank‑order ABTS radical‑scavenging data showing that the 6‑methyl analog 6e exhibits attenuated activity relative to the unmethylated analog 6a [3] positions the target compound as a calibrated tool for modulating antioxidant potency in hybrid molecules. Researchers designing dual‑action antimicrobial–antioxidant agents can exploit the 6‑methyl group as a tunable electronic parameter, with the literature‑validated expectation that its presence reduces radical‑scavenging capacity relative to the des‑methyl scaffold.

Kinase and GPCR Probe Development: Selective mGluR1 vs. Antimicrobial Scaffold Differentiation

The regioisomeric differentiation data – wherein the 6‑methyl scaffold preferentially yields antimicrobial agents while the 8‑methyl scaffold appears in mGluR1 antagonist programs – enables rational scaffold selection for target‑focused libraries. The binding data confirming Ki > 40 µM for a 6‑methyl derivative at mGluR1 [3] provides a clear selectivity filter: researchers pursuing metabotropic glutamate receptors should select the 8‑methyl regioisomer, while those targeting bacterial or fungal pathogens should procure the 6‑methyl compound.

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